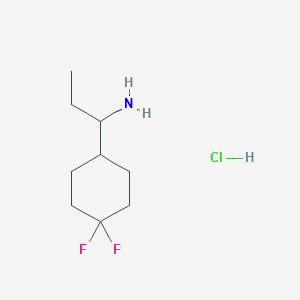

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride serves multiple roles in scientific research:

Chemistry

- Building Block for Synthesis: It is utilized as a precursor in the synthesis of more complex molecules, facilitating the development of novel compounds in medicinal chemistry.

Biology

- Biological Activity Studies: The compound is investigated for its interactions with biological systems, including enzyme inhibition and receptor binding. Its unique substitution pattern may influence its bioactivity.

Medicine

- Therapeutic Potential: Research indicates potential applications in treating neurological disorders due to its antidepressant-like effects and neuroprotective properties.

Industry

- Material Development: The compound is explored as a precursor for synthesizing agrochemicals and pharmaceuticals, contributing to advancements in material sciences.

Research has shown that this compound exhibits various biological activities:

Antidepressant Effects

Studies indicate that it may influence serotonin and norepinephrine levels in the brain, suggesting potential for treating major depressive disorder.

Neuroprotective Properties

In models of ischemic stroke, the compound demonstrated the ability to reduce neuronal apoptosis by scavenging free radicals and modulating inflammatory responses.

Data Tables

The following table summarizes the biological activities and mechanisms associated with this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Neuroprotection | Antioxidant activity | |

| Enzyme inhibition | Interaction with metabolic enzymes |

Case Studies

Case Study on Antidepressant Effects:

A study involving animal models showed that administration of 1-(4,4-Difluorocyclohexyl)propan-1-amine resulted in significant reductions in depressive-like behaviors. This effect was attributed to increased serotonin levels in the synaptic cleft.

Neuroprotective Effects in Stroke Models:

In controlled experiments, the compound reduced neuronal apoptosis in ischemic stroke models. The protective effect was linked to its antioxidant properties.

Metabolic Studies:

Research indicated that this compound could inhibit specific metabolic enzymes involved in lipid metabolism, suggesting potential applications in managing metabolic syndrome.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of fluorinated amines. It has been observed that introducing difluorocyclohexyl groups enhances binding affinity to target receptors compared to non-fluorinated counterparts. This underscores the significance of fluorination in drug design.

Mecanismo De Acción

The mechanism of action of 1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride can be compared with other similar compounds, such as:

4,4-Difluorocyclohexylamine hydrochloride: This compound shares a similar cyclohexyl ring structure with fluorine atoms but differs in the position and nature of the substituents.

4,4-Difluorocyclohexanamine hydrochloride: Another similar compound with slight variations in the chemical structure and properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research applications .

Actividad Biológica

1-(4,4-Difluorocyclohexyl)propan-1-amine;hydrochloride is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C9H14ClF2N

Molecular Weight: 209.7 g/mol

CAS Number: 2728101-88-8

The compound features a cyclohexyl ring substituted with two fluorine atoms, which significantly influences its biological activity and interaction with biological targets.

This compound is believed to exert its biological effects through interaction with specific receptors and enzymes. The exact molecular targets are still under investigation, but initial studies suggest modulation of neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. This modulation could be attributed to its structural similarity to known psychoactive compounds.

Biological Activity

Research has indicated that this compound may exhibit various biological activities:

- Neurotransmitter Modulation: Preliminary studies suggest potential effects on serotonin and dopamine pathways, which are critical in mood disorders and neurodegenerative diseases.

- Cellular Processes: It has been used in cellular assays to assess its impact on cell proliferation and apoptosis, indicating possible anti-cancer properties.

- Pharmacological Applications: The compound is being explored for its therapeutic potential in treating conditions such as depression and anxiety due to its ability to interact with central nervous system targets.

Case Study 1: Neuropharmacological Effects

A study conducted by researchers at the Royal Society of Chemistry investigated the neuropharmacological effects of this compound. The results indicated that the compound influenced serotonin receptor activity, leading to altered behavioral responses in animal models. These findings suggest a potential role in developing antidepressant therapies .

Case Study 2: Anticancer Activity

In another study published in a pharmacology journal, the compound was tested for its cytotoxic effects on various cancer cell lines. Results demonstrated significant inhibition of cell growth in breast cancer cells, highlighting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4,4-Difluorocyclohexylamine hydrochloride | Similar cyclohexyl structure | Limited research on CNS effects |

| 4,4-Difluorocyclohexanamine hydrochloride | Slight variations in amine structure | Potentially similar but less potent |

The distinct difluorocyclohexyl group in this compound enhances its binding affinity to certain receptors compared to these similar compounds.

Propiedades

IUPAC Name |

1-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2N.ClH/c1-2-8(12)7-3-5-9(10,11)6-4-7;/h7-8H,2-6,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGYVYCDTABZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCC(CC1)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.